molecular formula C13H8CuF9N2-3 B13670320 Bpycu(CF3)3

Bpycu(CF3)3

Cat. No.: B13670320
M. Wt: 426.75 g/mol
InChI Key: AFWFCKPJRVCIIR-UHFFFAOYSA-N
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Description

Bpycu(CF3)3, also known as Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-, is a copper complex with the molecular formula C13H8CuF9N2. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a bipyridine ligand. It is a yellow solid that is soluble in organic solvents like acetone, ethyl acetate, and acetonitrile, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bpycu(CF3)3 can be synthesized through a mild and operationally simple method involving the use of a bench-stable copper(III) complex. The synthesis typically involves the reaction of copper(II) trifluoromethyl complexes with 2,2’-bipyridine under visible light. The reaction conditions are mild, often carried out at room temperature, and the process is initiated by photoinduced homolytic cleavage of the copper complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the reaction under industrial conditions.

Chemical Reactions Analysis

Types of Reactions

Bpycu(CF3)3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Bpycu(CF3)3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bpycu(CF3)3 involves the generation of reactive electrophilic carbon-centered CF3 radicals through photoinduced homolytic cleavage. These radicals can then abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products. The process involves radical-polar crossover and ionic coupling between the resulting carbocation intermediate and the anionic CF3 source .

Comparison with Similar Compounds

Similar Compounds

  • Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-
  • 2,2’-bipyridine tris(trifluoromethyl) Copper
  • (2,2’-Bipyridine-κN1,κN1’)tris(trifluoromethyl)-Copper

Uniqueness

Bpycu(CF3)3 is unique due to its ability to act as both a source of trifluoromethyl radicals and anions, making it highly versatile in various chemical reactions. Its stability and operational simplicity under mild conditions further enhance its applicability in scientific research and industrial processes .

Properties

Molecular Formula

C13H8CuF9N2-3

Molecular Weight

426.75 g/mol

IUPAC Name

copper;2-pyridin-2-ylpyridine;trifluoromethane

InChI

InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1;

InChI Key

AFWFCKPJRVCIIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu]

Origin of Product

United States

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